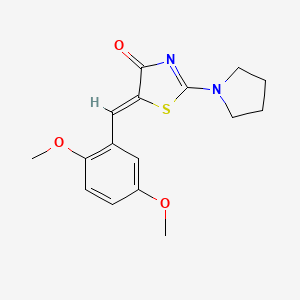

N,N'-双(3-甲基苯基)间苯二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N'-bis(3-methylphenyl)isophthalamide belongs to a class of compounds known for their utility in creating high-performance materials due to their unique chemical and physical properties. These materials often exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them ideal for various advanced applications.

Synthesis Analysis

The synthesis of N,N'-bis(3-methylphenyl)isophthalamide and related aromatic polyamides typically involves the polycondensation of diamines with various aromatic dicarboxylic acids or dianhydrides. Yang and Lin (1994) described the synthesis of aromatic polyamides using N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl]phthalimidine as a monomer with different aromatic dicarboxylic acids, demonstrating the amorphous nature and solubility of these polymers in polar solvents (Yang & Lin, 1994).

科学研究应用

聚合物的合成和性质

N,N'-双(3-甲基苯基)间苯二甲酰胺虽然没有直接提及,但与芳香族聚酰胺和聚酰亚胺研究领域密切相关。对类似化合物的研究集中在它们的合成以及具有显着性能的材料的开发。例如,已经对基于相关化合物的芳香族聚酰胺和聚酰亚胺的合成和性能进行了研究,强调了它们在极性溶剂中的溶解性和热稳定性。这些材料因其在不同气氛中创造透明和柔性薄膜、展示高于 300°C 的玻璃化转变温度和高达 500°C 的显着耐热性的潜力而受到关注 (Yang & Lin, 1994), (Yang & Lin, 1995)。

阴离子结合研究

已经合成了间苯二甲酰胺衍生物用于阴离子结合研究,表明此类化合物有潜力用作铬酸根阴离子的受体。这项研究概述了新型间苯二甲酰胺异构体的结构解析及其在环境和分析化学应用中作为阴离子受体的有希望的能力 (Kadir et al., 2019)。

抗氧化剂和 DNA 结合活性

已经探索了衍生自间苯二甲酰胺和相关结构的双酰胺的抗氧化剂特性和 DNA 结合活性。这些研究表明,此类化合物可以通过嵌入与 DNA 相互作用,并表现出自由基清除能力,表明潜在的生物医学应用 (Fatima et al., 2021)。

作用机制

未来方向

The use of “N,N’-bis(3-methylphenyl)isophthalamide” in optoelectronic applications is a promising area of research . Its properties make it a potential candidate for use in the development of organic lasers and other optoelectronic devices . Future research could explore its potential in these and other applications.

属性

IUPAC Name |

1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-15-6-3-10-19(12-15)23-21(25)17-8-5-9-18(14-17)22(26)24-20-11-4-7-16(2)13-20/h3-14H,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBXAOUCNUGBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide](/img/structure/B5553360.png)

![1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553382.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5553392.png)

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)

![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)

![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)